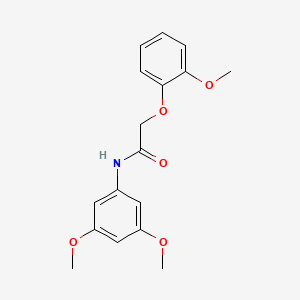
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMAA is a derivative of amphetamine and has been shown to exhibit stimulant properties, making it a promising candidate for research in areas such as neuroscience and pharmacology.
作用機序
The exact mechanism of action of DMAA is not fully understood, but it is thought to act primarily as a central nervous system stimulant. DMAA has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
DMAA has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. These effects may contribute to DMAA's stimulant properties.
実験室実験の利点と制限
DMAA has a number of advantages as a research compound, including its stimulant properties and potential applications in areas such as neuroscience and pharmacology. However, DMAA also has a number of limitations, including its potential for abuse and the need for careful dosing and monitoring in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on DMAA. One area of interest is the potential use of DMAA as a treatment for ADHD and other disorders characterized by inattention and hyperactivity. Other potential areas of research include the development of new synthetic compounds based on DMAA, as well as further investigation into the mechanisms of action and physiological effects of DMAA.
合成法
DMAA is typically synthesized through a multi-step process involving the reaction of 3,5-dimethoxyphenylacetonitrile with 2-methoxyphenol in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form DMAA.
科学的研究の応用
DMAA has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. In particular, DMAA has been shown to exhibit stimulant properties, making it a promising candidate for research in areas such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-12(9-14(10-13)21-2)18-17(19)11-23-16-7-5-4-6-15(16)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSHVRMFPNSFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

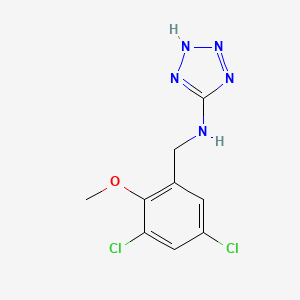
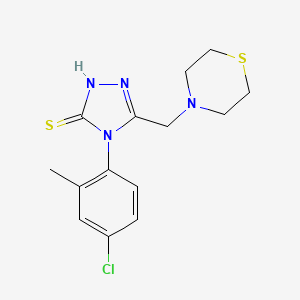
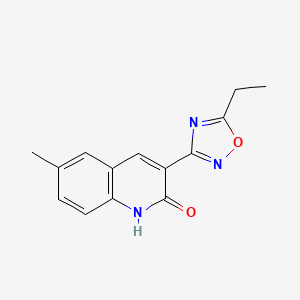
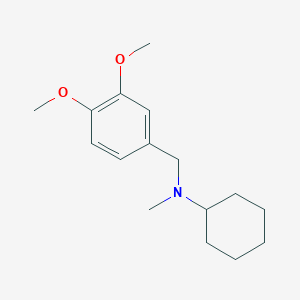


![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
